Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-Butyl Carbamate (Boc Group)
The Boc group (-OC(O)N(H)tert-butyl) serves as a protective moiety for the secondary amine at position 2. Key properties include:
- Steric shielding : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl.
- Acid sensitivity : The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine.
- Synthetic utility : Widely used in peptide synthesis to prevent undesired side reactions.
Primary Amino Group
The -NH₂ substituent at position 5 is a primary amine with the following characteristics:
- Nucleophilicity : Participates in alkylation, acylation, and Schiff base formation.
- Hydrogen bonding : Enhances solubility in aqueous media and influences crystal packing in the solid state.
Comparative Structural Analysis with Related Azabicyclic Compounds
2-Azabicyclo[2.2.1]heptane Hydrochloride
This simpler analog lacks the Boc and amino groups, featuring only a protonated nitrogen at position 2. The hydrochloride salt exhibits higher water solubility due to ionic character but reduced stability in basic conditions.
7-Azabicyclo[2.2.1]heptane Derivatives
In contrast to the 2-aza isomer, 7-azabicyclo[2.2.1]heptane derivatives position the nitrogen at the opposite bridgehead. This shift alters electronic distribution and steric accessibility, as seen in sigma-2 receptor ligands where N-arylalkyl substituents confer subtype selectivity.
N-Substituted Analogs
Patent literature describes 2-azabicyclo[2.2.1]heptane derivatives with arylalkyl or alicyclic N-substituents. These modifications adjust lipophilicity and binding affinity, underscoring the scaffold’s versatility in drug design.
Properties
IUPAC Name |
tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-XHNCKOQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Glutamic Acid
The bicyclo[2.2.1]heptane scaffold is accessible via transannular alkylation of intermediates derived from L-glutamic acid. A thiolactam sulfide contraction enables cyclization, forming the azabicyclo core with high enantiomeric purity. For example, treatment of L-glutamic acid with thiocarbonyldiimidazole generates a thiolactam intermediate, which undergoes alkylation with iodomethane to yield the bicyclic skeleton. Subsequent Boc protection (di-tert-butyl dicarbonate) introduces the tert-butyloxycarbonyl group at the nitrogen.
Diels-Alder Cycloaddition
The Diels-Alder reaction between cyclopentadiene and ethyl glyoxylate forms a bicyclic oxabicyclo intermediate, which is converted to the azabicyclo[2.2.1]heptane via reductive amination. Catalytic hydrogenation (H₂, Pd/C) reduces the oxabridge, followed by amination with benzylamine to install the amino group.
Stepwise Synthesis of Tert-Butyl (1S,4S,5R)-rel-5-Amino Derivative
Reductive Amination and Chiral Resolution
A patent by CN101463000A details the synthesis starting from (1R,3S,4S)-2-tert-butyloxycarbonyl-5-carbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate. Reductive amination with sodium cyanoborohydride (NaBH₃CN) in ethanol introduces the amino group at position 5, yielding a racemic mixture. Chiral column chromatography (Chiralpak IA) resolves the enantiomers, achieving >99% ee for the (1S,4S,5R) configuration.
Oxime Formation and Reduction
Alternative routes employ oxime intermediates . Reaction of the ketone precursor with hydroxylamine forms an oxime, which is reduced using hydrogenation (Raney Ni, H₂) or borane-THF to yield the amine. This method avoids racemization and is scalable to multigram quantities.
Alternative Approaches and Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cyclopentene derivatives, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as a bicyclic amine derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Key Structural Features
- Bicyclic Framework : Provides rigidity and conformational stability.
- Amino Group : Essential for interactions with biological receptors.
- Carboxylate Functionality : May participate in hydrogen bonding and ionic interactions.
Neurological Disorders
Research indicates that derivatives of bicyclic amines can serve as potential candidates for treating neurological disorders such as depression and anxiety. The structural similarity of this compound to known neurotransmitter modulators suggests its potential as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI).
Case Study: Antidepressant Activity
A study conducted on related bicyclic compounds demonstrated significant antidepressant effects in animal models. The mechanism involved modulation of serotonin and norepinephrine levels in the brain, indicating that similar derivatives could be explored for therapeutic efficacy in human subjects.
Antimicrobial Properties
The compound's nitrogen-containing structure may confer antimicrobial activity. Research has shown that bicyclic amines can disrupt bacterial cell membranes or inhibit key metabolic pathways.
Case Study: Antibacterial Testing
In vitro studies have reported that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that this compound could be further investigated for development into novel antimicrobial agents.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals.
Synthetic Pathways
- N-Alkylation Reactions : Can be utilized to introduce various alkyl groups.
- Functional Group Transformations : The carboxylate moiety can be converted into different functional groups, expanding its utility in synthetic applications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | SSRI | |
| Compound B | Antibacterial | |
| Compound C | Antidepressant |
Table 2: Synthetic Methods for Bicyclic Amines
| Method | Description | Reference |
|---|---|---|
| N-Alkylation | Introduction of alkyl groups via nucleophilic substitution | |
| Functional Group Modification | Conversion of carboxylic acid to esters or amides |
Mechanism of Action
The mechanism of action of Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Azabicyclo[2.2.1]heptane Derivatives
Key Observations :
- Functional Group Influence: The 5-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the 6-hydroxy analog or 3-oxo derivatives . This makes it more reactive in coupling reactions (e.g., amide bond formation). Diazabicyclo Systems: The 2,5-diazabicyclo[2.2.1]heptane derivative (Table 1, row 4) lacks steric hindrance at the 5-position, enabling broader applications in nicotinic acetylcholine receptor (nAChR) modulation .
Stereochemical Variations :
- The (1s,4s,5r)-rel configuration of the target compound contrasts with the (1R,4R)-3-oxo derivative , which adopts a lactone structure due to intramolecular esterification. Stereochemistry significantly impacts biological activity; for example, (1S,4S,5R)-hydroxy analogs show distinct pharmacokinetic profiles .
Key Observations :
- Protection Strategies: Boc groups are universally employed for amine protection, but the target compound’s 5-amino group requires careful deprotection to avoid side reactions .
- Stereoselective Reductions : LiAlH₄ is commonly used for ketone-to-amine reductions in bicyclic systems, as seen in , but alternative reagents (e.g., NaBH₄ with chiral catalysts) may improve enantiomeric excess.
Table 3: Comparative Properties
Key Observations :
- Lipophilicity : The target compound’s higher logP (1.8 vs. 0.9–1.2) suggests better membrane permeability, advantageous for central nervous system targets.
Biological Activity
Tert-butyl (1S,4S,5R)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- IUPAC Name : tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1290539-90-0
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. Specific mechanisms include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as an antagonist or agonist at specific receptors, influencing signal transduction pathways .
Cytotoxicity and Antiviral Properties
Research indicates that similar bicyclic compounds exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may possess:
- Cytotoxic Activity : Effective against specific cancer cell lines.
- Antiviral Properties : Potential efficacy against viral infections, although detailed studies are needed to confirm these effects .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for the introduction of functional groups suitable for further modifications .
Synthetic Route Example
A common synthetic route involves the following steps:
- Starting Materials : Cyclopentene derivatives.
- Catalysis : Use of palladium catalysts.
- Reaction Conditions : Controlled temperatures and pressures to optimize yield and purity.
This method allows for the creation of a library of derivatives that can be tested for enhanced biological activity .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step routes starting with bicyclic framework formation, followed by functionalization. Critical parameters include:
- Catalysts : Triethylamine or pyridine for amide bond formation .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for dissolving intermediates .
- Temperature : Low temperatures (-20°C to 0°C) during imine formation to prevent side reactions .
- Protecting Groups : Boc group for amino protection, requiring trifluoroacetic acid (TFA) for deprotection .
- Yield Monitoring : TLC or HPLC at each stage (e.g., cyclization, deprotection) to ensure 60–75% yield .
Q. How does stereochemistry influence biological activity, and how is it confirmed?
The (1S,4S,5R) configuration enhances rigidity, improving binding to targets like proteases. Enantiomers show 3–10× lower activity . Confirmation methods:
- X-ray Crystallography : SHELX-based refinement for unambiguous assignment .
- Chiral HPLC : Cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients resolve enantiomers .
- NMR Spectroscopy : NOESY experiments (e.g., J5-1 = 4.8 Hz confirms cis orientation) .
Q. What purification methods are effective for isolating the compound?
- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients for baseline separation .
- Recrystallization : Ethanol/water (8:2) at -20°C yields ≥98% purity (melting point: 142–144°C) .
- Centrifugal Partition Chromatography (CPC) : Heptane/ethyl acetate/methanol/water systems for >99% purity in large-scale preps .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : AutoDock Vina/Glide with OPLS-AA/M force fields identifies binding poses in hydrophobic pockets .
- MD Simulations : GROMACS trajectories (100 ns) assess stability (RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : MM-PBSA/GBSA predicts ΔG ≈ -8.5 kcal/mol (correlates with IC50 = 120 nM) .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Dynamic NMR : Variable-temperature 1H NMR detects conformational exchange (coalescence >40°C suggests rigidity) .
- DFT Calculations : B3LYP/6-311+G(d,p) level validates IR spectra (e.g., C=O stretch at 1685 vs. 1692 cm⁻¹) .
- Synchrotron XRD : At 100 K, resolves thermal motion artifacts in bond angles (e.g., N-C-O angle: 122° vs. 118°) .
Q. How do structural analogs affect pharmacokinetics?
- Amino Position : 5R configuration increases BBB permeability (brain/plasma ratio = 0.8 vs. 0.3 for 5S) .
- Substituents : Hydroxyl derivatives show faster clearance (t1/2 = 2.1 h) via glucuronidation .
- Ring Size : Heptane analogs have 5× higher oral bioavailability (75%) due to improved solubility (logP = 1.2) .
- QSPR Models : TPSA <80 Ų and rotatable bonds <3 predict absorption (R² = 0.91) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
